3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-cyclopentyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-21(19,20)17-10-8-14(9-11-17)12-16-15(18)7-6-13-4-2-3-5-13/h13-14H,2-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVEVQJZGHKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the cyclopentyl group and the piperidine ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Piperidine Core Formation
The piperidine ring is typically synthesized via cyclization reactions. For example, Dieckmann condensation or intramolecular amide bond formation could be employed. In related compounds, piperidine derivatives are often prepared using reagents like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) for coupling reactions .
Coupling of Piperidin-4-ylmethyl Group
The piperidin-4-ylmethyl amine is coupled to the propanoic acid using standard amide coupling methods. For example, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) as a catalyst .
Key Reactions and Conditions
Piperidine Derivatives
In WO2015067782A1 , piperidine systems are synthesized using palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., X-Phos). These conditions facilitate coupling reactions, which could be adapted for introducing substituents like the methylsulfonyl group .
Amide Coupling
PMC7604827 highlights the use of HATU for activating carboxylic acids, enabling efficient amide bond formation. This method is critical for synthesizing the propanamide portion of the target compound .
Purification Protocols
Sources like WO2020240586A1 describe purification steps involving dilution with water/EtOAc, extraction, and drying over Na₂SO₄. These methods ensure removal of inorganic impurities and isolation of the product .
Challenges and Considerations
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Regioselectivity : Ensuring the methylsulfonyl group is introduced at the correct position on the piperidine ring.
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Stability : Avoiding degradation of the methylsulfonyl group during coupling reactions.
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Purification : Efficient removal of byproducts (e.g., unreacted reagents) to achieve high purity.
Scientific Research Applications
Cancer Therapeutics
3-Cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cancer cell proliferation. For example, compounds designed to target CDK2 have shown promise in preclinical studies for treating various cancers .
Neurological Disorders
The piperidine moiety is linked to neuroactive compounds, suggesting potential applications in treating neurological disorders. Research on related compounds has indicated effects on neurotransmitter systems, which could be beneficial for conditions such as anxiety or depression.
Pain Management
Preliminary studies suggest that this compound may exhibit analgesic properties. Investigations into structurally similar compounds have demonstrated significant reductions in pain response in animal models, indicating potential for development as a pain management therapy.
Study 1: Antiproliferative Activity
A study evaluating the antiproliferative effects of related compounds found that modifications on the piperidine ring significantly enhanced activity against cancer cell lines. The lead compound from this series exhibited an IC50 value of 4.6 nM against MDA-MB-435 cells, highlighting the importance of structural optimization in drug design .
Study 2: Analgesic Efficacy
In a rat model using the formalin test, a structurally similar compound demonstrated dose-dependent analgesic effects, providing evidence for the potential use of this compound in pain relief applications.
Mechanism of Action
The mechanism by which 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound shares structural motifs with several propanamide derivatives, particularly those containing piperidine or sulfonyl groups. Below is a comparative analysis of its analogs:
Table 1: Structural Comparison of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide with Analogs
Substituent-Driven Property Differences
- Cyclopentyl vs. Phenyl/Aryl Groups : The cyclopentyl group in the target compound enhances lipophilicity compared to phenylsulfanyl (CAS 6408-77-1) or phenyl groups (). This may influence membrane permeability and metabolic clearance.
- Sulfonyl Modifications : The methylsulfonyl group in the target compound differs from the piperidinylsulfonylphenyl group in CAS 6408-77-1. Sulfonyl groups generally improve metabolic stability but may reduce blood-brain barrier penetration compared to fentanyl analogs ().
- Piperidine Ring Functionalization : Unlike para-methylfentanyl, which uses a phenylethyl-piperidinyl group for opioid receptor binding, the target compound’s methylsulfonyl-piperidinylmethyl group lacks aromaticity, likely diminishing opioid activity .
Pharmacological Implications
- Target Compound: No direct activity data are available.
- Fentanyl Analogs () : These prioritize aromatic substitutions (e.g., 4-methylphenyl, thiophene) for µ-opioid receptor affinity. The target compound’s lack of such groups implies divergent targets.
Biological Activity
3-Cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide, identified by its CAS number 1235632-46-8, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 302.44 g/mol. The compound includes a cyclopentyl group and a piperidine moiety substituted with a methylsulfonyl group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest interactions with:
- Neurotransmitter Receptors : Potential modulation of GABA and glutamate receptors.
- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.
Pharmacological Activity
The pharmacological profile of this compound includes:
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Anti-inflammatory Properties : The methylsulfonyl group may enhance anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- CNS Activity : Potential applications in neuropharmacology due to its structural similarity to known psychoactive compounds.
Data Summary
A summary of biological activities and related findings is presented in the following table:
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a structurally similar compound on glioma cells, demonstrating significant reduction in cell viability through apoptosis induction via the calpain/cathepsin pathway. This suggests that this compound may exhibit similar properties due to structural similarities .
Case Study 2: Anti-inflammatory Effects
In vitro studies indicated that compounds with a methylsulfonyl group showed reduced secretion of pro-inflammatory cytokines in macrophage cultures. This positions this compound as a potential candidate for further investigation in inflammatory disease models .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:
- Cyclopentyl Group Introduction : Alkylation or coupling reactions to attach the cyclopentyl moiety.
- Piperidine Functionalization : Methylsulfonyl groups can be introduced via sulfonation or oxidation of thioether intermediates (e.g., using hydrogen peroxide or mCPBA) .
- Amide Bond Formation : Coupling the cyclopentylpropanoyl fragment with the piperidine derivative using reagents like HATU or EDC/HOBt.
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via -NMR, -NMR, and HRMS .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR to verify proton environments (e.g., methylsulfonyl singlet at ~3.0 ppm, cyclopentyl multiplet at 1.5–2.0 ppm). -NMR can confirm carbonyl (170–175 ppm) and quaternary carbons.
- Mass Spectrometry : HRMS to validate molecular ion peaks and isotopic patterns.
- X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry .
Q. What are the critical purity criteria for this compound in biological assays?
- Methodological Answer :
- HPLC Purity : ≥95% purity (using C18 columns with UV detection at 254 nm).
- Residual Solvent Analysis : GC-MS to detect traces of DMF, THF, or dichloromethane.
- Elemental Analysis : Match calculated and observed C, H, N, S percentages within 0.4% deviation .
Advanced Research Questions
Q. How can computational modeling optimize the reaction conditions for introducing the methylsulfonyl group?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify optimal sulfonation reagents (e.g., SO-pyridine vs. HSO) .
- Reaction Path Analysis : Simulate intermediates to minimize side reactions (e.g., over-oxidation to sulfonic acids).
- Machine Learning : Train models on existing sulfonation datasets to predict yields under varying temperatures and solvent systems .
Q. What experimental design principles resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Factorial Design : Test variables (e.g., concentration, cell line, incubation time) systematically to identify confounding factors .
- Dose-Response Curves : Use Hill equation modeling to compare EC values across assays.
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) if discrepancies arise between enzymatic and cellular activity .
Q. How can researchers elucidate the metabolic stability of this compound in vitro?
- Methodological Answer :
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to quantify parent compound degradation.
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms to identify metabolic liabilities.
- Metabolite ID : High-resolution mass spectrometry (e.g., Q-TOF) to detect hydroxylation or demethylation products .
Q. What strategies mitigate aggregation or solubility issues in aqueous assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
